molecular formula C14H16N2 B1212718 N-methyl-1,2,3,4-tetrahydroacridin-9-amine CAS No. 316-88-1

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

Cat. No. B1212718
CAS RN: 316-88-1
M. Wt: 212.29 g/mol
InChI Key: OBXGPCSAPSCKID-UHFFFAOYSA-N
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Description

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9 . It is used in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” involves the reaction of cyclohexanone and 2-aminobenzonitrile . The synthesis, cholinesterase inhibition, molecular modelling, and ADME properties of novel tacrine–neocryptolepine heterodimers are described .


Molecular Structure Analysis

The molecular weight of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is 198.27 . The InChI code is 1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) .


Chemical Reactions Analysis

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” shows a moderate inhibition of the Aβ1–42 self-aggregation .


Physical And Chemical Properties Analysis

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Scientific Research Applications

Alzheimer’s Disease Treatment

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” has shown promise in the treatment of Alzheimer’s Disease (AD). Researchers have synthesized novel tetrahydroacridin hybrids with sulfur-inserted linkers as potential multitarget agents for AD . These compounds exhibit moderate to good inhibitory activities against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β), which are significant in the progression of AD. The optimal compound demonstrated potent dual AChE/GSK-3 β inhibition and a lack of toxicity to neuroblastoma cells at certain concentrations .

Organic-Inorganic Hybrid Materials

In the field of materials science, “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” can be utilized in the synthesis of organic-inorganic hybrid materials. These materials benefit from the synergistic interactions between organic and inorganic components, leading to a wide array of potential applications, including environmental pollutant removal, light-emitting properties, and as catalysts in various chemical reactions .

Synthesis of Heterocyclic Compounds

This compound is also instrumental in the synthesis of heterocyclic compounds. It serves as a key intermediate in the preparation of various heterocycles, which are crucial in pharmaceutical and medicinal chemistry due to their biological activities .

Molecular Docking Studies

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” plays a role in molecular docking studies, which are essential in the field of computational biology and drug design. It helps in the simulation of molecular interactions and the prediction of binding affinities, which is critical for the development of new drugs .

Iodocyclization Reactions

In synthetic organic chemistry, this compound is used as a reagent in iodocyclization reactions. These reactions are important for the construction of complex molecular architectures, often found in natural products and pharmaceuticals .

Antitumor Activity

The derivatives of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” have been explored for their antitumor activity. They have shown considerable efficacy against various cancer cell lines, making them potential candidates for anti-cancer drugs .

Triazole Synthesis

It is also used in the synthesis of 1,2,3-triazoles, which have significant biological applications. Triazole-modified compounds have displayed better antitumor activity and higher cytotoxicity towards certain cancer cell lines compared to control drugs .

Safety and Hazards

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is classified as dangerous. It has hazard statements H301, H311, H315, H319, H331, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is used in the treatment of Alzheimer’s disease . The study focuses on tacrine derivatives acting as acetylcholinesterase (AChE) inhibitors and simultaneously as subunit-dependent N-methyl-D-aspartate (NMDA) receptor antagonists .

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXGPCSAPSCKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CCCCC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953564
Record name N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

CAS RN

316-88-1
Record name NSC172174
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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